Cyclopentanone, 4-acetyl-2-methyl- (9CI)
Description
Cyclopentanone, 4-acetyl-2-methyl- (9CI) (CAS 188308-44-3) is a substituted cyclopentanone derivative with the molecular formula C₈H₁₂O₂ and a molar mass of 140.18 g/mol . Its structure consists of a five-membered cyclopentanone ring with a methyl group at position 2 and an acetyl group at position 2. This compound is part of the 9th Collective Index (9CI) classification, indicating its recognition in chemical nomenclature.
Properties
CAS No. |
188308-44-3 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.182 |
IUPAC Name |
4-acetyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-5-3-7(6(2)9)4-8(5)10/h5,7H,3-4H2,1-2H3 |
InChI Key |
KTNNSTIEUHJTTQ-UHFFFAOYSA-N |
SMILES |
CC1CC(CC1=O)C(=O)C |
Synonyms |
Cyclopentanone, 4-acetyl-2-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following cyclopentanone derivatives are structurally related to 4-acetyl-2-methylcyclopentanone (9CI):
Physicochemical Properties
- Boiling Point/Solubility: The acetyl and methyl groups in 4-acetyl-2-methylcyclopentanone likely reduce polarity compared to hydroxyl-substituted derivatives (e.g., 2,3-dihydroxy-2-methoxy-3-methylcyclopentanone, CAS 545376-63-4), which exhibit higher solubility in polar solvents .
- Stability: Cyclopentanone derivatives with electron-withdrawing groups (e.g., acetyl) may show lower thermal stability than alkyl-substituted analogues due to increased susceptibility to oxidation .
Economic and Scalability Considerations
- Production Cost: Bio-based cyclopentanone is economically viable ($1.79/kg), but functionalization steps (e.g., acetylation) for 4-acetyl-2-methylcyclopentanone could raise costs to ~$3–4/kg, still competitive with synthetic ketones .
- Market Demand: The global cyclopentanone market was valued at $130 million in 2020, driven by demand for rubber chemicals and pharmaceuticals. Specialty derivatives like 4-acetyl-2-methylcyclopentanone could tap into niche markets .
Q & A
Q. Methodological Insight
- Thermochemical Pyrolysis : Yields cyclopentanone derivatives as minor products; requires downstream purification.
- Catalytic Routes : Use fixed-bed reactors with H₂ co-feeding to enhance selectivity. Monitor yields via GC-MS and adjust residence time to minimize byproducts like alkylated ketones .
How can vibrational spectroscopy and computational modeling elucidate the structural dynamics of 4-acetyl-2-methylcyclopentanone?
Advanced Research Focus
Time-resolved infrared (TR-IR) spectroscopy and density functional theory (DFT) simulations are critical for analyzing vibrational energy redistribution. For cyclopentanone derivatives, the carbonyl (C=O) stretch (~1740 cm⁻¹) and acetyl group vibrations (~1250–1350 cm⁻¹) are key diagnostic markers. Computational models predict excited-state decay pathways, with time constants ranging from 0.95 ps (short-lived states) to 58.1 ps (long-lived states) based on substituent effects .
Q. Methodological Insight
- TR-IR Setup : Use ultrafast laser pulses (e.g., 800 nm pump, mid-IR probe) to track population decay.
- DFT Parameters : Employ B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate vibrational modes. Compare experimental vs. simulated spectra to validate substituent-induced electronic effects .
What experimental strategies mitigate oxidation and compatibility issues of 4-acetyl-2-methylcyclopentanone in fuel blend applications?
Advanced Research Focus
In fuel blends, cyclopentanone derivatives exhibit oxidation instability due to alkene interactions, leading to gum formation. Mitigation strategies include:
Q. Methodological Insight
- ASTM D525 Testing : Measure induction times (e.g., 400 minutes for 20% blends) to assess oxidation resistance.
- Hansen Solubility Parameters : Predict compatibility using δD (dispersion), δP (polar), and δH (hydrogen bonding) values. Prioritize blends with Δδ < 5 MPa¹/² for elastomers .
How does the stereoelectronic environment of 4-acetyl-2-methylcyclopentanone influence its reactivity in organocatalytic reactions?
Advanced Research Focus
The acetyl and methyl groups create a sterically hindered, electron-deficient carbonyl center, favoring nucleophilic attacks at the ketone position. In asymmetric organocatalysis (e.g., proline-mediated aldol reactions), the methyl group’s equatorial conformation enhances enantioselectivity by restricting transition-state geometries.
Q. Methodological Insight
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps (e.g., C–H vs. C=O activation).
- X-ray Crystallography : Resolve crystal structures to identify non-covalent interactions (e.g., C–H···O) directing regioselectivity .
What are the challenges in scaling up biocatalytic production of 4-acetyl-2-methylcyclopentanone from microbial platforms?
Basic Research Focus
Biocatalytic routes face metabolic flux bottlenecks in cyclopentanone ring formation. Retrosynthetic analysis identifies key enzymes (e.g., cyclases, acetyltransferases) for pathway engineering. Challenges include:
Q. Methodological Insight
- CRISPR-Cas9 Editing : Knock out competing pathways (e.g., fatty acid biosynthesis) in E. coli or S. cerevisiae.
- GC-FID Monitoring : Quantify extracellular product accumulation and adjust carbon/nitrogen ratios dynamically .
How do substituent effects on the cyclopentanone ring alter flame speed and ignition delay in combustion studies?
Advanced Research Focus
The acetyl group increases flame speed via ethene generation (a key radical precursor), while the methyl group reduces reactivity by stabilizing intermediate radicals. Shock tube experiments show ignition delays of 1.2–2.5 ms at 20 bar and 800–1000 K, with sensitivity to blending ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
